![molecular formula C9H5Br2FO B1435830 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one CAS No. 1429232-50-7](/img/structure/B1435830.png)
2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
“2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H5Br2FO and a molecular weight of 307.94 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” consists of a 1H-inden-1-one core with bromine and fluorine substituents . The exact 3D structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” include a molecular weight of 307.94 . The boiling point and other properties are not specified in the available resources .Scientific Research Applications
Chemical Structure and Properties
The compound “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” is a derivative of 1H-Inden-1-one, 2,3-dihydro-, which has the molecular formula C9H8O and a molecular weight of 132.1592 . This compound is also known as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone .
Biological Potential of Indole Derivatives
Indole derivatives, which include “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one”, have been found to possess various biological activities. These include antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Asymmetric Synthesis of Prostaglandin D2 Receptor Antagonist
“2,6-Dibromo-4-fluoroaniline”, a compound closely related to “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one”, has been used in the asymmetric synthesis of a prostaglandin D2 receptor antagonist for the treatment of allergic rhinitis .
Catalytic Application in the Preparation of 9-Aryl-1,8-Dioxo-Octahydroxanthene Derivatives
A compound similar to “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one”, namely N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, has been used as a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives .
Mechanism of Action
Mode of Action
It is known that the compound is electron deficient , which suggests it may interact with its targets by accepting electrons. This could result in changes to the target’s structure or function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one . For instance, the compound is a solid with photochemical properties , suggesting that light exposure could influence its activity. , which could affect its distribution and action in biological systems.
Safety and Hazards
Future Directions
A compound with a similar structure, “2- (5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile”, is used as a building block to prepare non-fullerene acceptors for highly efficient organic photovoltaic devices . This suggests potential future directions for the use of “2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one” in the field of organic electronics.
properties
IUPAC Name |
2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRTLBDGSVZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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